molecular formula C11H16N2O B8359132 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine

Cat. No.: B8359132
M. Wt: 192.26 g/mol
InChI Key: MQOKQNRIDBJWKR-UHFFFAOYSA-N
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Description

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine is a compound that features a pyridine ring and an oxolane ring connected by an ethanamine chain

Preparation Methods

The synthesis of 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine typically involves the following steps:

    Formation of the Ethanamine Chain: This can be achieved through a reductive amination reaction where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Cyclization to Form the Oxolane Ring: The oxolane ring can be formed through an intramolecular cyclization reaction, often involving the use of a strong acid or base as a catalyst.

    Attachment of the Pyridine Ring: The final step involves the attachment of the pyridine ring to the ethanamine chain, which can be achieved through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression pathways.

Comparison with Similar Compounds

Similar compounds to 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-amine include:

    2-(oxolan-3-yl)-1-(pyridin-2-yl)ethan-1-amine: This compound has a similar structure but with the pyridine ring attached at a different position.

    2-(oxolan-3-yl)-1-(pyridin-4-yl)ethan-1-amine: Another similar compound with the pyridine ring attached at a different position.

    2-(oxolan-2-yl)-1-(pyridin-3-yl)ethan-1-amine: This compound has the oxolane ring attached at a different position.

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(oxolan-3-yl)-1-pyridin-3-ylethanamine

InChI

InChI=1S/C11H16N2O/c12-11(6-9-3-5-14-8-9)10-2-1-4-13-7-10/h1-2,4,7,9,11H,3,5-6,8,12H2

InChI Key

MQOKQNRIDBJWKR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC(C2=CN=CC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

LDA (14.66 mmol) was generated at 0° C. by adding n-BuLi (6.4 mL of 2.3 M solution in hexane, 14.66 mmol) to a solution of diisopropylamine (2.27 mL, 16.0 mmol) in dry tetrahydrofuran (THF) (13 mL). N-(diphenylmethylidene)-3-(aminomethyl)pyridine (3.62 g, 13.33 mmol) was dissolved in dry tetrahydrofuran (13 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of N-(diphenylmethylidene)-3-(aminomethyl)pyridine using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −4° C. Tetrahydro-3-furanmethanol methanesulfonate (2.64 g, 14.7 mmol) in tetrahydrofuran (10 mL) was then added via a syringe and the reaction mixture was allowed to warm to ambient temperature followed by additional stirring for 12 hours. Hydrochloric acid (10% aq., 20 mL) was added, and the reaction mixture was stirred for 20-30 minutes followed by extraction with ethyl acetate (3×25 mL). The resulting aqueous solution was first made basic by adding solid K2CO3, and then extracted with chloroform (3×25 mL). The combined organic extracts were dried over anhydrous K2CO3. Filtration was followed by evaporation of chloroform to yield 1-amino-1-(3-pyridyl)-2-(3-tetrahydrofuranyl)-ethane as a diastereomeric (50:50) mixture (pale yellow oil, 2.03 g) which was used in the next step without further purification.
Name
Quantity
14.66 mmol
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
2.27 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
[Compound]
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
Quantity
3.62 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.64 g
Type
reactant
Reaction Step Six
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10 mL
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20 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Lithium diisopropylamide (LDA, 15 mmol) was generated at 0° C. by adding n-butyllithiumBuLi (6.4 mL, 2.3 M solution in hexane, 15 mmol) to a solution of diisopropylamine (2.27 mL, 16.0 mmol) in dry THF (13 mL). N-(diphenylmethylidene)-3-(aminomethyl)pyridine (3.62 g, 13.3 mmol) was dissolved in dry THF (13 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. The LDA was then transferred via cannula to the solution of N-(diphenylmethylidene)-3-(aminomethyl)pyridine under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 min, during which time the temperature of the reaction mixture was allowed to rise to −4° C. 3-Oxolanylmethyl methanesulfonate (2.64 g, 14.7 mmol) in THF (10 mL) was then added via syringe, and the reaction mixture was allowed to warm to ambient temperature, followed by additional stirring for 12 h. Hydrochloric acid (10% aq., 20 mL) was added and the reaction mixture was stirred for 20–30 min, followed by extraction with ethyl acetate (3×25 mL). The resulting aqueous solution was first made basic by adding solid K2CO3, then extracted with chloroform (3×25 mL). The combined chloroform extracts were dried (K2CO3) and filtered, followed by rotary evaporation of chloroform to yield 2-(3-oxolanyl)-1-(3-pyridyl)ethylamine as a diastereomeric (50:50) mixture (pale yellow oil, 2.03 g), which was used in the next step without further purification.
Quantity
15 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
2.27 mL
Type
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Reaction Step Two
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N-(diphenylmethylidene)-3-(aminomethyl)pyridine
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3.62 g
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13 mL
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[Compound]
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
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2.64 g
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